2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one
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Overview
Description
“2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” is a synthetic organic compound characterized by its spirocyclic structure. This compound is notable for its unique combination of functional groups, including an oxirane (epoxide) ring, a spirocyclic framework, and multiple alkyl substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the oxirane ring. Common synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxirane Ring: This step often involves the epoxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
“2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving epoxide-containing compounds.
Medicine: Investigation of its potential pharmacological properties, such as anti-cancer or anti-inflammatory activity.
Industry: Use in the development of new materials with unique physical properties.
Mechanism of Action
The mechanism of action of “2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxirane ring can react with nucleophilic sites in biological molecules, potentially leading to covalent modification and inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(hydroxymethyl)-3,8-diazaspiro(4.5)decan-4-one: Similar structure but with a hydroxyl group instead of an oxirane ring.
2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(chloromethyl)-3,8-diazaspiro(4.5)decan-4-one: Contains a chloromethyl group instead of an oxirane ring.
Uniqueness
The presence of the oxirane ring in “2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” makes it unique compared to its analogs. The oxirane ring imparts distinct reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
78276-45-6 |
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Molecular Formula |
C19H34N2O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3,3-diethyl-7,7,9,9-tetramethyl-2-(oxiran-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C19H34N2O2/c1-7-19(8-2)13-18(15(22)21(19)9-14-10-23-14)11-16(3,4)20-17(5,6)12-18/h14,20H,7-13H2,1-6H3 |
InChI Key |
GPWQECOXRXRJAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CC(NC(C2)(C)C)(C)C)C(=O)N1CC3CO3)CC |
Origin of Product |
United States |
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